Fmoc-D-Dap(Ns)-OH

Description

Evolution of Non-Proteinogenic Amino Acids in Peptide Science

While proteins are naturally constructed from a set of twenty canonical amino acids, the chemical synthesis of peptides opens the door to a vast and diverse chemical space through the inclusion of non-proteinogenic amino acids (NPAAs). nih.govnih.gov These are amino acids that are not naturally encoded in the genetic code of organisms. nih.govwikipedia.org The incorporation of NPAAs into peptide sequences can profoundly alter their structure and function, leading to improved stability, potency, and bioavailability. nih.govnih.gov NPAAs can be found in nature, often as metabolic intermediates or as components of non-ribosomally synthesized peptides in bacteria and fungi, or they can be created synthetically in the laboratory. nih.govwikipedia.org This has led to the development of peptide-based therapeutics with enhanced drug-like properties. nih.govnih.gov The ability to introduce functionalities not present in the natural amino acids allows for the fine-tuning of peptide characteristics to suit specific applications. nih.gov

Strategic Significance of Orthogonally Protected Diaminopropionic Acid Building Blocks

Diaminopropionic acid (Dap) is a non-proteinogenic amino acid that contains two amino groups, providing a valuable point for branching or introducing specific chemical modifications within a peptide chain. organic-chemistry.org The use of orthogonally protected Dap derivatives is of particular strategic importance in solid-phase peptide synthesis (SPPS). nih.gov Orthogonal protection refers to the use of multiple protecting groups, each of which can be removed under specific chemical conditions without affecting the others. wikipedia.org This allows for the selective deprotection and modification of different functional groups within the same molecule. researchgate.net

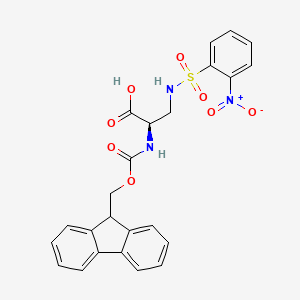

Fmoc-D-Dap(Ns)-OH is a prime example of such a building block. iris-biotech.de It features a 9-fluorenylmethyloxycarbonyl (Fmoc) group protecting the α-amino group and a nosyl (Ns, 2-nitrobenzenesulfonyl) group protecting the β-amino group of the D-enantiomer of diaminopropionic acid. iris-biotech.de The Fmoc group is base-labile, typically removed with piperidine (B6355638), while the nosyl group is susceptible to cleavage under different conditions, such as with a thiol nucleophile. iris-biotech.de This orthogonality is crucial for the synthesis of complex peptide architectures, including branched and cyclic peptides. nih.gov The D-configuration of the amino acid also contributes to increased proteolytic stability of the resulting peptide.

Historical Perspectives on Protecting Group Methodologies in Peptide Synthesis

The development of chemical peptide synthesis has been intrinsically linked to the evolution of protecting group strategies. wikipedia.org Early solution-phase synthesis methods were laborious and limited in scale. wikipedia.orgnih.gov A major breakthrough came with the introduction of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield in the early 1960s, a development for which he was awarded the Nobel Prize. peptide.com This technique, where the peptide is assembled on a solid support, streamlined the synthesis process. nih.govpeptide.com

The initial SPPS strategies relied on the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme, which uses acidic conditions for the removal of the temporary Nα-Boc group. wikipedia.orgnih.gov In 1970, the 9-fluorenylmethoxycarbonyl (Fmoc) group was introduced by Carpino and Han, offering a milder, base-labile alternative. nih.gov This led to the development of the Fmoc/tBu (Fmoc/tert-butyl) strategy, which utilizes basic conditions for Nα-deprotection and acidic conditions for the final cleavage from the resin and removal of side-chain protecting groups. wikipedia.orgnih.gov The concept of orthogonal protection, where different classes of protecting groups can be removed independently, was further developed and has become a cornerstone of modern peptide chemistry, enabling the synthesis of highly complex and modified peptides. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-nitrophenyl)sulfonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O8S/c28-23(29)20(13-25-36(33,34)22-12-6-5-11-21(22)27(31)32)26-24(30)35-14-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-12,19-20,25H,13-14H2,(H,26,30)(H,28,29)/t20-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAMPDZSGJFJAFO-HXUWFJFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CNS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CNS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901132207 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-[[(2-nitrophenyl)sulfonyl]amino]-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901132207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

511.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

487027-90-7 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-[[(2-nitrophenyl)sulfonyl]amino]-D-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=487027-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-[[(2-nitrophenyl)sulfonyl]amino]-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901132207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Strategies in Solid Phase Peptide Synthesis Spps Utilizing Fmoc D Dap Ns Oh

Integration of Fmoc-D-Dap(Ns)-OH as an Orthogonally Protected Building Block

This compound is utilized as an orthogonally protected diaminopropionic acid (Dap) building block in Solid-Phase Peptide Synthesis (SPPS). iris-biotech.de The core of its utility lies in the distinct chemical labilities of its two protecting groups: the base-labile Fmoc group on the α-amine and the nucleophile-sensitive nosyl (Ns) group on the side-chain β-amine. This arrangement allows for the sequential and selective deprotection and modification of the two amine functionalities during the course of peptide synthesis.

Compatibility with Fmoc/tBu and Other Orthogonal Protecting Schemes

The most prevalent strategy in SPPS is the Fmoc/tBu (tert-butyl) approach, where the temporary Nα-Fmoc group is removed with a base like piperidine (B6355638), and the more permanent side-chain protecting groups (like tBu) are cleaved with a strong acid, such as trifluoroacetic acid (TFA), during the final cleavage from the resin. iris-biotech.denih.gov The this compound building block is fully compatible with this strategy. The nosyl group is stable to the basic conditions used for Fmoc removal and the acidic conditions used for tBu deprotection and cleavage. researchgate.nettcichemicals.com

This orthogonality is crucial for complex peptide synthesis. For instance, a peptide chain can be assembled using standard Fmoc/tBu chemistry. Once the desired sequence is complete, the N-terminal Fmoc group can be left on or removed, and the side-chain nosyl group of the incorporated Dap residue can be selectively cleaved. This cleavage is typically achieved using a thiol, such as β-mercaptoethanol or thiophenol, in the presence of a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). nih.gov This unmasks a free amine on the peptide side chain, which is then available for further derivatization while the rest of the peptide remains protected and attached to the solid support.

The nosyl group's stability also extends to its compatibility with other orthogonal protecting groups like Alloc (allyloxycarbonyl), which is removed by palladium catalysis, and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl), which is removed by hydrazine. sigmaaldrich.comiris-biotech.de This multi-layered orthogonality allows for intricate synthetic pathways involving multiple, site-specific modifications on a single peptide scaffold.

Table 1: Orthogonal Protecting Group Compatibility with this compound in SPPS

| Protecting Group | Typical Position | Removal Conditions | Compatibility with Ns group |

| Fmoc | α-Amine | 20% Piperidine in DMF | Compatible |

| tBu | Side-chains (e.g., Asp, Glu, Ser, Thr, Tyr) | 95% TFA | Compatible |

| Trt (Trityl) | Side-chains (e.g., Cys, His, Asn, Gln) | Mild acid (e.g., 1-5% TFA in DCM) | Compatible |

| Alloc | α-Amine or Side-chain | Pd(PPh₃)₄ / Scavenger | Compatible |

| ivDde | Side-chain | 2-4% Hydrazine in DMF | Compatible |

| Ns (Nosyl) | Side-chain (on Dap) | Thiol (e.g., β-mercaptoethanol) + Base (e.g., DBU) | - |

On-Resin Manipulation Strategies for the Side Chain Amine

The true synthetic power of this compound is realized through the on-resin manipulation of its side-chain amine. The nosyl group not only serves as a protecting group but also as an activating group, facilitating a range of chemical transformations.

Site-Selective N-Alkylation via Nosyl Activation (e.g., Mitsunobu Reaction)

The electron-withdrawing nature of the nosyl group significantly increases the acidity of the N-H bond of the sulfonamide, making the nitrogen atom a potent nucleophile. This property is exploited in the Fukuyama-Mitsunobu reaction for the N-alkylation of the Dap side chain directly on the solid support. iris-biotech.deresearchgate.net In this reaction, the resin-bound, nosyl-protected peptide is treated with an alcohol in the presence of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). tudublin.iescribd.com

This reaction is highly efficient for introducing a wide variety of alkyl groups onto the side-chain amine. The mild conditions of the Mitsunobu reaction are compatible with the peptide backbone and most side-chain protecting groups, allowing for site-selective modification with high yields. researchgate.net This strategy has been successfully employed in the synthesis of N-alkylated peptide analogs and for the on-resin cyclization of peptides. iris-biotech.de

Chemoselective Derivatization on Solid Support

Following the selective removal of the nosyl group, the newly liberated side-chain amine of the Dap residue becomes a reactive handle for a multitude of chemoselective derivatization reactions on the solid support. This primary amine can be acylated with carboxylic acids, sulfonylated with sulfonyl chlorides, or reacted with isocyanates to form ureas, among other possibilities.

Table 2: Research Findings on On-Resin Manipulations of Dap Side Chains

| Manipulation Strategy | Key Reagents | Outcome | Reference |

| Fukuyama-Mitsunobu N-Alkylation | Alcohol, PPh₃, DEAD/DIAD | Site-selective introduction of alkyl groups on the Ns-protected side chain. | iris-biotech.deresearchgate.net |

| Side Chain Mono-N-Alkylation | Alkyl halides, 4 Å molecular sieves | N-alkylation of ortho-Ns-protected basic amino acids. | researchgate.net |

| Nosyl Group Removal | β-mercaptoethanol, DBU | Selective deprotection of the side-chain amine. | nih.gov |

| On-Resin Acylation | Activated Carboxylic Acid (e.g., with HBTU/DIEA) | Formation of an amide bond on the deprotected side-chain amine. | researchgate.net |

| Regio-selective N-methylation | N-trifluoroacetamide (Tfa) protection, followed by methylation | Introduction of a methyl group on the side-chain amine. | researchgate.net |

Tailored Peptide Design and Bioconjugation Through Fmoc D Dap Ns Oh Functionalization

Construction of Conformationally Constrained Peptide Architectures

The ability to introduce specific structural constraints into a peptide is crucial for enhancing its biological activity, stability, and receptor selectivity. Fmoc-D-Dap(Ns)-OH is instrumental in creating such constraints through cyclization and branching.

Synthesis of Cyclic Peptides (e.g., Amine-Bridged Analogues)

Peptide cyclization is a powerful strategy to restrict conformational freedom, often leading to increased potency and resistance to enzymatic degradation. The use of this compound facilitates the on-resin synthesis of cyclic peptides through side-chain to side-chain or side-chain to terminus linkages. A key application is the formation of amine-bridged cyclic analogues. iris-biotech.de

In a typical synthetic route, the linear peptide is assembled on a solid support using standard Fmoc-SPPS. After the full-length peptide is synthesized, the Ns group on the Dap residue is selectively cleaved on-resin. iris-biotech.de The newly exposed side-chain amine can then react with an activated carboxylic acid group elsewhere in the peptide sequence to form a lactam bridge. Alternatively, the Fukuyama-Mitsunobu reaction can be employed for on-resin cyclization, providing an efficient method for creating these constrained structures. iris-biotech.deresearchgate.net This approach was successfully used in the synthesis of cyclic enkephalin analogues, where the conformational constraint imposed by the amine bridge was critical for biological activity. iris-biotech.de

Development of Branched and Multi-epitopic Peptide Constructs

Branched peptides, such as multiple antigenic peptides (MAPs), are of significant interest for developing vaccines and immunodiagnostics. biotage.comnih.gov These constructs present multiple copies of an antigenic epitope, which can elicit a stronger immune response. The orthogonal protection scheme of this compound makes it an excellent tool for creating branched structures. sigmaaldrich.com

The synthesis begins with a core matrix, often composed of lysine (B10760008) residues. This compound or a similar orthogonally protected amino acid can be incorporated into this core. sigmaaldrich.com After the core is assembled, the Ns group is selectively removed, exposing the side-chain amine. rsc.org This amine then serves as an initiation point for the synthesis of a new peptide chain, leading to a branched construct. This method allows for the precise, site-specific attachment of different peptide epitopes, creating multi-epitopic constructs designed to stimulate both cellular and humoral immunity. nih.govmdpi.com The selective deprotection of side-chain protecting groups like Ns, Mtt, or Dde is a common strategy to achieve the desired branching points. sigmaaldrich.comnih.gov

| Orthogonal Protecting Group | Deprotection Conditions | Application in Branching |

| Ns (Nosyl) | Thiol (e.g., thiophenol) and base | Provides a primary amine handle for peptide chain extension. rsc.orgresearchgate.net |

| Mtt (4-Methyltrityl) | Dilute Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Allows for side-chain modification and branching. sigmaaldrich.commdpi.com |

| ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | 2% Hydrazine in Dimethylformamide (DMF) | Used for creating branched peptides on a solid support. |

| Alloc (Allyloxycarbonyl) | Pd(PPh₃)₄ and a scavenger like PhSiH₃ | Enables selective deprotection for attaching functional moieties. bmj.com |

Development of Peptide Mimetics and Bioactive Scaffolds

This compound is not only used for complex peptide architectures but also for creating peptide mimetics and scaffolds that can carry non-peptidic functional units, such as metal chelators for medical imaging.

Design of DOTA-Modified Peptides and Metal Chelates

In nuclear medicine, peptides are used to deliver radionuclides to specific tissues, such as tumors, for imaging or therapy. This requires the stable attachment of a chelating agent to the peptide, which can securely hold the radioactive metal ion. DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a widely used chelator for this purpose. mdpi.com

The side-chain amine of a diaminopropionic acid residue is an ideal attachment point for DOTA. medchemexpress.com In the synthesis of DOTA-conjugated peptides, an orthogonally protected building block like this compound or Fmoc-Lys(Mtt)-OH is incorporated into the peptide sequence. nih.govmdpi.com Following the selective removal of the side-chain protecting group (e.g., Ns or Mtt), an activated form of DOTA, such as DOTA-tris(t-butyl ester), is coupled to the liberated amine. nih.govtum.de The final deprotection step removes the remaining protecting groups and cleaves the peptide from the resin, yielding the DOTA-peptide conjugate. mdpi.com This methodology has been used to create a variety of peptide-based radiopharmaceuticals for imaging and therapy of diseases, including cancer. nih.govgoogle.com

| Chelator Precursor | Metal Ion | Application | Research Finding |

| DOTA-tri-t-Bu-ester | Gallium (Ga), Lutetium (Lu), Indium (In) | PET/SPECT Imaging, Radiotherapy | DOTA-conjugated peptides show high affinity for specific receptors and are used for tumor imaging. nih.govresearchgate.net |

| DOTA-Gd-OP3-4 | Gadolinium (Gd) | MRI Contrast Agent | A DOTA-conjugated osteoprotegerin-mimicking peptide was developed as a biospecific MRI agent. mdpi.com |

Engineered Bioconjugates for Advanced Chemical Biology Probes

The ability to attach reporter molecules like fluorescent dyes to peptides at specific sites is essential for creating probes to study biological processes, such as protein-protein interactions, enzyme activity, and cellular uptake.

Synthesis of Fluorescently-Labeled Peptide Probes

This compound provides a strategic platform for the synthesis of site-specifically labeled fluorescent peptide probes. The general approach mirrors that used for other conjugations: the peptide is synthesized, the Ns group is removed, and a reactive fluorescent dye is coupled to the side-chain amine. researchgate.net

A variety of fluorescent dyes with amine-reactive functionalities (e.g., NHS-esters or isothiocyanates) can be used. bachem.com For example, fluorophores like nitrobenzoxadiazole (NBD) or rhodamine can be attached to the Dap side chain. bmj.comresearchgate.netacs.org This has been demonstrated in the creation of fluorescent sensors for detecting cyclin A and probes for cell imaging. The use of an orthogonally protected amino acid like Fmoc-D-Dap(Alloc)-OH or this compound ensures that the dye is attached only at the desired position, preventing non-specific labeling and preserving the peptide's biological function. researchgate.net This precise control is critical for developing reliable probes for fluorescence microscopy and other bio-imaging applications. researchgate.netiris-biotech.de

| Fluorescent Dye | Attachment Chemistry | Application |

| Nitrobenzoxadiazole (NBD) | Reaction of NBD chloride with the deprotected side-chain amine of Dap. researchgate.net | Probing local pH in cell compartments, creating protease substrates. researchgate.net |

| Rhodamine | Coupling of di-Boc-Rhodamine after selective deprotection of a Lys(Alloc) or Dap(Alloc) residue. bmj.com | Cell imaging and fluorescence-based cell assays. acs.org |

| 6-Carboxyfluorescein (FAM) | Coupling of FAM-NHS ester to the deprotected side-chain amine. bachem.comacs.org | Used in a wide variety of applications, including cell-penetrating peptides. acs.org |

Strategies for Multi-functional Peptide Conjugates

The creation of multi-functional peptide conjugates, where a single peptide backbone is adorned with several different chemical moieties, relies heavily on orthogonal protection strategies during solid-phase peptide synthesis (SPPS). The use of specialized amino acid building blocks with uniquely reactive side chains is central to this approach. This compound, N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-nosyl-D-2,3-diaminopropionic acid, is a prime example of such a building block, enabling the site-specific introduction of diverse functionalities. iris-biotech.de

The key to its utility lies in the orthogonal nature of its two protecting groups: the base-labile Fmoc group on the alpha-amine and the nosyl (Ns, 2-nitrobenzenesulfonyl) group on the side-chain beta-amine. iris-biotech.de While the Fmoc group is removed at each step of peptide elongation using a base like piperidine (B6355638), the Ns group remains stable under these conditions. This stability allows the fully assembled peptide to retain a selectively "masked" reactive handle on the D-Dap residue. The Ns group is more than a simple protecting group; its electron-withdrawing nature activates the side-chain nitrogen, facilitating specific chemical reactions that would not be possible with other protecting groups. iris-biotech.dersc.org This dual protectant/activator role is the foundation for several strategies to generate multi-functional peptides.

Two primary strategies leveraging the unique reactivity of the Ns group are side-chain N-alkylation and the Fukuyama-Mitsunobu reaction.

Side-Chain N-Alkylation:

Research has demonstrated a straightforward method for the mono-N-alkylation of the side chain of Ns-protected amino acids, including this compound. researchgate.net This reaction can be performed using various alkyl halides in the presence of 4 Å molecular sieves, which act as a mild solid base to promote the reaction. researchgate.net This allows for the introduction of a wide array of functional groups onto the peptide backbone after the main sequence has been synthesized. The Ns group ensures that only a single alkylation occurs, preventing the formation of tertiary amines that can be a common side product in other alkylation methods. rsc.orgresearchgate.net

| Alkylating Agent (Alkyl Halide) | Resulting Side-Chain Moiety | Application/Significance | Reference |

| Methyl Iodide | Monomethylated Amine | Introduction of a small, stable modification to alter peptide conformation or receptor interaction. | researchgate.net |

| Benzyl Bromide | Benzylated Amine | Attachment of larger hydrophobic groups; can be a precursor for further functionalization. | researchgate.net |

| Propargyl Bromide | Propargylated Amine | Introduction of a terminal alkyne, a "clickable" handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC). | |

| Allyl Bromide | Allylated Amine | Provides a handle for olefin metathesis or palladium-catalyzed coupling reactions. |

Fukuyama-Mitsunobu Reaction:

The Ns-protected amine is an excellent nucleophile for the Fukuyama-Mitsunobu reaction. iris-biotech.de This reaction allows for the formation of a carbon-nitrogen bond between the Dap side chain and a primary or secondary alcohol. This strategy is particularly powerful for on-resin cyclization of peptides, creating stable, amine-bridged cyclic analogues. For instance, a linear peptide containing this compound can be cyclized on the solid support by reacting the Ns-activated side-chain amine with a side-chain hydroxyl group (e.g., from a serine or threonine residue) elsewhere in the peptide sequence. This yields complex, conformationally constrained structures with potentially enhanced biological activity and stability. iris-biotech.de

The strategic advantage of this compound becomes clear when compared to other orthogonally protected Dap derivatives used in SPPS.

| Fmoc-D-Dap Derivative | Side-Chain Protecting Group | Deprotection/Reaction Condition | Orthogonality & Use Case | Reference |

| This compound | Ns (Nosyl) | Thiols (e.g., β-mercaptoethanol); also activates for N-alkylation or Mitsunobu reaction. | Stable to acid and piperidine. Enables side-chain alkylation and C-N bond formation. | iris-biotech.deresearchgate.net |

| Fmoc-D-Dap(Boc)-OH | Boc (tert-Butoxycarbonyl) | Strong acid (e.g., TFA). | Stable to piperidine. Used for introducing moieties after peptide synthesis via the deprotected amine. | medchemexpress.commedchemexpress.com |

| Fmoc-D-Dap(Alloc)-OH | Alloc (Allyloxycarbonyl) | Pd(0) catalyst (e.g., Pd(PPh₃)₄). | Stable to acid and piperidine. Used for attaching fluorophores or other labels orthogonally. | rsc.org |

| Fmoc-D-Dap(Mtt)-OH | Mtt (4-Methyltrityl) | Very mild acid (e.g., 1% TFA in DCM). | Stable to piperidine. Allows for deprotection without cleaving other acid-labile groups like Boc. | wuxiapptec.com |

| Fmoc-D-Dap(N₃)-OH | Azide (N₃) | Reduction (e.g., phosphines) or used directly in "click chemistry" (e.g., CuAAC, SPAAC). | Stable to acid and piperidine. Provides a bioorthogonal handle for conjugation. | peptide.com |

By incorporating this compound into a peptide sequence, chemists can first complete the backbone and then, by leveraging the unique reactivity of the Ns group, introduce a second or third functionality through alkylation or complex cyclization, creating highly tailored and multi-functional peptide conjugates.

Analytical and Spectroscopic Characterization Techniques for Fmoc D Dap Ns Oh and Its Peptide Conjugates

Chromatographic Methodologies for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable tools for assessing the purity of Fmoc-D-Dap(Ns)-OH and for monitoring the progress of solid-phase peptide synthesis (SPPS) reactions.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of Fmoc-protected amino acids, including this compound, and for tracking the efficiency of coupling and deprotection steps in peptide synthesis. rsc.orguni-muenchen.desigmaaldrich.com

Purity Assessment of this compound:

Reverse-phase HPLC (RP-HPLC) is the most common method for analyzing the purity of this compound. A C18 column is typically used, with a mobile phase consisting of a gradient of acetonitrile (B52724) and water, often containing 0.1% trifluoroacetic acid (TFA) to improve peak shape and resolution. Commercial suppliers of this compound and related derivatives routinely use HPLC to guarantee a purity of at least 98%. iris-biotech.de

Reaction Monitoring in Solid-Phase Peptide Synthesis (SPPS):

During SPPS, analytical RP-HPLC is used to monitor key steps. uci.edu For instance, after the coupling of this compound to the growing peptide chain, a small sample of the resin-bound peptide can be cleaved, and the resulting crude peptide is analyzed by HPLC to assess the reaction's completion. rsc.org Similarly, the efficiency of the Fmoc group removal with piperidine (B6355638) can be monitored. rsc.org The appearance of the expected product peak and the disappearance of starting materials in the chromatogram indicate a successful reaction. In cases of incomplete reactions, HPLC analysis can guide the optimization of coupling times or the choice of different coupling reagents. rsc.org

Table 1: Typical HPLC Conditions for Analysis of this compound and its Peptide Conjugates

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Reverse-Phase C18 | Separation based on hydrophobicity. |

| Mobile Phase A | Water with 0.1% TFA | Acidic modifier to improve peak shape. |

| Mobile Phase B | Acetonitrile with 0.1% TFA | Organic solvent to elute compounds. |

| Gradient | Linear gradient of Mobile Phase B | To elute compounds with varying polarities. |

| Detection | UV at 214 nm, 254 nm, or 280 nm | Detection of the peptide backbone and aromatic groups. |

| Flow Rate | Typically 1 mL/min | Standard analytical flow rate. |

Mass Spectrometry (MS) for Structural Elucidation and Identity Validation

Mass spectrometry is a powerful technique for confirming the molecular weight and validating the identity of this compound and its peptide conjugates.

Verification of Molecular Weight:

Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common ionization techniques used. For this compound, with a molecular weight of 511.5 g/mol , ESI-MS would typically show a protonated molecular ion [M+H]⁺ at m/z 512.5. iris-biotech.de This confirmation is a critical quality control step.

Structural Elucidation of Peptide Conjugates:

In the context of peptide conjugates, MS and tandem MS (MS/MS) are invaluable for sequence verification. After synthesis and purification, the final peptide is subjected to MS analysis to confirm that its experimental molecular weight matches the theoretical calculated mass. rsc.org For example, a study synthesizing a peptide with a Dap(4-DMAP) residue confirmed the product with ESI-MS, finding the [MH+] ion at the expected value. rsc.org Fragmentation analysis (MS/MS) can provide sequence information by breaking the peptide at specific amide bonds, allowing for the confirmation of the amino acid sequence, including the correct incorporation of the modified Dap residue.

Table 2: Mass Spectrometry Data for this compound

| Compound | Molecular Formula | Molecular Weight (g/mol) | Expected [M+H]⁺ (m/z) |

|---|---|---|---|

| This compound | C24H21N3O8S | 511.5 | 512.5 |

Advanced Spectroscopic Approaches for Conformational and Interaction Studies

Beyond basic characterization, advanced spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) are employed to study the three-dimensional structure and interaction behavior of peptides containing this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound and to investigate the conformation of peptides. In deuterated solvents like DMSO-d₆ or CDCl₃, the chemical shifts and coupling constants of the protons and carbons provide detailed information about the molecular framework. For peptides, two-dimensional NMR techniques such as TOCSY and NOESY can be used to assign all proton resonances and to determine through-space proximities between protons, which helps in defining the peptide's secondary structure. For instance, NMR has been used to study the conformation of cyclic peptides containing Dap residues, providing insights into their turn structures. uq.edu.au

Circular Dichroism (CD) Spectroscopy:

Table 3: Spectroscopic Techniques and Their Applications

| Technique | Information Obtained | Relevance to this compound and Peptides |

|---|---|---|

| NMR | Detailed chemical structure, 3D conformation, intermolecular interactions. | Confirms the structure of the building block and elucidates the solution structure of the final peptide. uq.edu.augla.ac.uk |

| CD | Secondary structure content (α-helix, β-sheet, random coil). | Assesses the impact of the Dap(Ns) modification on the peptide's overall fold and stability. gla.ac.ukuni-halle.de |

Computational and Theoretical Investigations in Peptide Chemistry Involving Dap Derivatives

Molecular Modeling and Dynamics Simulations of Functionalized Peptides

Molecular modeling and molecular dynamics (MD) simulations provide a dynamic view of peptides at an atomic level, revealing how the incorporation of functionalized residues such as Dap influences their structure and behavior over time. These simulations are crucial for understanding the conformational preferences and flexibility of peptides, which in turn dictate their biological activity and therapeutic potential.

Explicit-solvent MD simulations have been employed to study peptides containing D-amino acids to understand their impact on cyclization efficiency. nih.gov For instance, simulations of diastereomeric peptides have shown that the presence and position of a D-residue can significantly alter the propensity to form pseudo-cyclic conformations stabilized by inter-terminal hydrogen bonds, a key precursor to successful cyclization. nih.gov While some force fields may struggle to accurately predict the most stable conformers for peptides with D-residues, these simulations qualitatively correlate with experimental observations and highlight the unique conformational spaces occupied by such peptides. nih.gov

Furthermore, MD simulations are instrumental in preparing and equilibrating complex systems for more computationally intensive quantum mechanics/molecular mechanics (QM/MM) simulations. rsc.org Classical MD is used to obtain stable structures of enzymes in complex with peptide substrates containing Dap, setting the stage for detailed mechanistic studies. rsc.org

| Peptide System | Simulation Focus | Key Findings | Reference |

|---|---|---|---|

| Diastereomeric linear peptides (LLLDL vs. LDLDL) | Conformational preferences and cyclization propensity | D-residue position influences the formation of inter-terminal hydrogen bonds, correlating with experimental cyclization yields. | nih.gov |

| Dap-substituted channel-forming peptides | Effect of Dap on secondary structure and ion conductance | Dap substitution maintains α-helical content but increases current conductance, likely through enhanced oligomerization. | nih.gov |

| D-aminopeptidase with D-Ala-OEt substrate | Equilibration for QM/MM simulations | Provided equilibrated structures of the enzyme-substrate complex, identifying key residues in the catalytic triad. | rsc.org |

Quantum Chemical Calculations for Reaction Mechanism Elucidation in Derivatization

Quantum chemical (QC) calculations are a powerful tool for investigating the electronic structure of molecules and elucidating the mechanisms of chemical reactions at a sub-atomic level. These methods are particularly useful for studying the derivatization of amino acids like Fmoc-D-Dap(Ns)-OH, where understanding reactivity and selectivity is key.

Theoretical calculations have been instrumental in understanding the regioselective methylation of N(beta)-nosyl hydrazides of N-nosyl protected alpha-amino acids. nih.gov By calculating the acidity of different protons within the molecule (sulfonyl hydrazide, sulfonamide, and acyl hydrazine), the observed experimental reactivity order could be rationalized. nih.govresearchgate.net This demonstrates the predictive power of QC in explaining the outcome of derivatization reactions involving the nosyl group.

In more complex systems, hybrid quantum mechanics/molecular mechanics (QM/MM) simulations are used to study enzymatic reaction mechanisms. For instance, QM/MM simulations of D-aminopeptidase revealed the energy barriers for acylation and aminolysis with both D- and L-stereoisomer substrates. rsc.org These calculations showed that the enzyme faces significantly higher activation energies for the L-substrate, explaining its stereospecificity. rsc.org The simulations identified specific interactions, such as those with Asn155, as being crucial for this stereoselectivity. rsc.org

QC calculations, often using methods like Density Functional Theory (DFT), are also applied to refine the understanding of conformational preferences obtained from molecular mechanics. nih.gov By calculating the energies of representative structures from MD simulations, a more accurate prediction of the most stable conformers can be achieved. For example, B3LYP/PCM/cc-pVTZ//HF/6-31G* calculations predicted a pseudo-cyclic conformation as most stable for an all-L peptide and an extended conformation for an LLLDL peptide, which was in agreement with experimental cyclization data. nih.gov

| System/Reaction | Computational Method | Objective | Key Insight | Reference |

|---|---|---|---|---|

| N(beta)-nosyl hydrazides of N-nosyl protected α-amino acids | Theoretical calculations (acidity) | Explain regioselectivity of methylation | Reactivity order of protons (sulfonyl hydrazide > sulfonamide > acyl hydrazine) supported by calculations. | nih.govresearchgate.net |

| D-aminopeptidase polymerization | QM/MM ABMD simulations | Elucidate mechanism of stereospecificity | Calculated higher activation energy barriers for the L-substrate compared to the D-substrate, explaining the enzyme's preference. | rsc.org |

| Diastereomeric linear peptides | DFT (B3LYP/PCM/cc-pVTZ//HF/6-31G*) | Refine conformational energy ranking | Predicted most stable conformers, aligning with experimental cyclization outcomes for LLLLL and LLLDL peptides. | nih.gov |

In Silico Prediction of Conformational Preferences and Molecular Interactions

In silico prediction methods, ranging from established algorithms to modern machine learning approaches, are increasingly used to forecast the properties of peptides containing non-standard amino acids. These tools can rapidly screen large virtual libraries of peptide variants to identify candidates with desired conformational preferences or interaction profiles.

The conformational analysis of peptidomimetics can be effectively carried out by a combination of experimental techniques and computer modeling. nih.gov For peptides containing scaffolds derived from diaminopropionic acid, computer modeling helps to reveal the formation of stable secondary structures like β-hairpin mimics, which are stabilized by specific hydrogen-bonding networks. nih.gov

For peptides containing D-amino acids, computational studies have highlighted that these residues often prefer conformations that are less populated in their L-counterparts. nih.gov This has significant implications for peptide design, as the strategic incorporation of D-residues can be used to induce specific turns and structural motifs. nih.gov

Predictive models are also being developed to assess the impact of modified amino acids on peptide properties like solubility. researchgate.net These methods, such as CamSol-PTM, use a sequence-based approach to predict the intrinsic solubility of peptides containing modified residues. researchgate.net By analyzing features like hydrophobicity, pKa, and structural propensities, these tools can guide the design of more soluble and developable peptide therapeutics. researchgate.net Furthermore, in silico methods are widely used to predict various types of bioactivity, such as antifungal or toxic properties, based on peptide sequence features like amino acid composition and residue positioning. nih.govresearchgate.net These predictive models can significantly accelerate the discovery of novel bioactive peptides. nih.gov

| Prediction Goal | Methodology | Input Features | Significance | Reference |

|---|---|---|---|---|

| Conformational preferences | Computer modeling in conjunction with NMR, IR, and CD spectroscopy | Peptide sequence and scaffold geometry | Reveals formation of stable secondary structures like β-hairpins and reverse turns. | nih.gov |

| Intrinsic solubility | Sequence-based prediction (e.g., CamSol-PTM) | Hydrophobicity, pKa, structural propensities (α-helix, β-sheet) | Enables rapid computational screening to optimize peptide solubility. | researchgate.net |

| Antifungal activity | Support Vector Machine (SVM) models | Amino acid composition, binary profiles, terminal residue identity | Identifies peptides with potential antifungal properties for further investigation. | nih.gov |

Q & A

Q. What are the critical steps for incorporating Fmoc-D-Dap(Ns)-OH into solid-phase peptide synthesis (SPPS)?

- Methodological Answer : this compound is typically used in SPPS for introducing orthogonally protected diaminopropionic acid residues. Key steps include:

- Deprotection : Remove the Fmoc group using 20% piperidine in DMF (2 × 5 min) to expose the α-amino group for coupling .

- Coupling : Activate the carboxylic acid with coupling agents like HBTU/HOBt or Oxyma Pure/DIC in DMF. Monitor coupling efficiency via Kaiser or chloranil tests .

- Orthogonal Protection : The Ns (nosyl) group on the β-amino group remains intact during Fmoc deprotection, enabling selective modification in later stages .

- Cleavage : Use TFA-based cocktails (e.g., TFA:thioanisole:EDT:H₂O = 90:5:3:2) to cleave the peptide from the resin while retaining the Ns group .

Q. How does the Ns group in this compound facilitate orthogonal protection strategies?

- Methodological Answer : The Ns group is stable under standard Fmoc SPPS conditions (piperidine, TFA) but can be selectively removed using thiols (e.g., mercaptoethanol) or nucleophiles like DBU. This allows sequential modification of the β-amino group post-synthesis. For example:

- After peptide assembly, treat with 0.5 M mercaptoethanol in DMF (2 hr, RT) to deprotect the β-amino group .

- Use the exposed amine for site-specific bioconjugation (e.g., acylations, click chemistry) .

Q. What analytical methods are recommended for verifying the purity and identity of peptides containing this compound?

- Methodological Answer :

- HPLC : Use reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA over 30 min) to assess purity. The Ns group may increase retention time due to hydrophobicity .

- Mass Spectrometry : Confirm molecular weight via MALDI-TOF or ESI-MS. The Ns group adds a mass increment of 184 Da (C₆H₃NO₄S) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in orthogonal deprotection of this compound under varying conditions?

- Methodological Answer : Contradictions often arise from incomplete Ns deprotection or side reactions. Mitigation strategies include:

- Optimized Deprotection : Screen thiol concentrations (0.1–1.0 M mercaptoethanol) and reaction times (1–4 hr) to balance efficiency and side reactions .

- Side Reaction Analysis : Monitor β-elimination or disulfide formation via LC-MS. Add scavengers (e.g., EDT) to suppress side products .

- Orthogonality Validation : Use model peptides to test compatibility with other protecting groups (e.g., Alloc, Dde) .

Q. What strategies improve the solubility and stability of this compound during SPPS?

- Methodological Answer :

Q. How can this compound be integrated into click chemistry-based peptide modifications?

- Methodological Answer : After Ns deprotection, the β-amino group can participate in:

- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : React with azide-bearing molecules using CuSO₄/sodium ascorbate (1:2 molar ratio) in t-BuOH:H₂O (1:1) .

- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : Use dibenzocyclooctyne (DBCO) derivatives for copper-free reactions, ideal for sensitive peptides .

Q. What experimental design considerations are critical for synthesizing cyclic peptides using this compound?

- Methodological Answer :

- Cyclization Site : Position this compound to enable head-to-tail or sidechain cyclization. Use orthogonal protection for selective deprotection .

- Coupling Efficiency : Employ high-dilution conditions (0.1 mM peptide in DMF) and PyBOP/DIEA as coupling reagents to minimize oligomerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.